

The Discovery of Novel Selective Estrogen Receptor Modulators: A Technical Guide

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Compound of Interest

Compound Name: (6-Hydroxy-2-(4-hydroxy-phenyl)benzo(b)thiophen-3-yl)-(4-(4-isopropylpiperazin-1-yl)-phenyl)methanone

Cat. No.: B1662316

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Introduction

Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to provide the benefits of estrogen in some tissues, such as bone, while blocking its potentially harmful effects in others, like the breast and uterus. This unique pharmacological profile has made SERMs a cornerstone in the treatment and prevention of various hormone-related conditions, including osteoporosis and breast cancer.^{[1][2]} This in-depth technical guide explores the core aspects of the discovery and characterization of new SERMs, with a focus on recently developed molecules, experimental protocols, and the underlying signaling pathways.

Newer Generation Selective Estrogen Receptor Modulators

Recent drug discovery efforts have focused on developing next-generation SERMs with improved efficacy and safety profiles. Among these are ospemifene, lasofoxifene, and bazedoxifene, which have undergone extensive preclinical and clinical evaluation.

Ospemifene is a third-generation SERM approved for the treatment of dyspareunia, a symptom of vulvovaginal atrophy, in postmenopausal women.[3] It demonstrates estrogenic effects on the vaginal epithelium and bone, while showing antagonistic effects in breast tissue.[4]

Lasofloxifene is a potent, non-steroidal SERM that has been investigated for the prevention and treatment of osteoporosis and for its potential in breast cancer therapy.[1][5] It has shown efficacy in preclinical models of ER-positive breast cancer, including those with acquired resistance to other endocrine therapies.[6][7]

Bazedoxifene is another third-generation SERM approved for the treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density and reduce the risk of vertebral fractures.[8][9] In preclinical studies, bazedoxifene has demonstrated antiestrogenic effects in the breast and uterus.[10]

Quantitative Pharmacological Data

The characterization of new SERMs involves a battery of in vitro and in vivo assays to determine their binding affinity, efficacy, and tissue selectivity. The following tables summarize key quantitative data for ospemifene, lasofloxifene, and bazedoxifene.

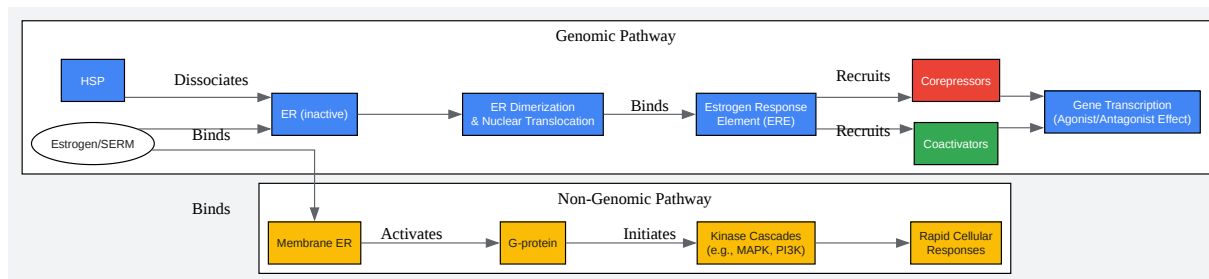
Compound	Receptor	Binding Affinity (IC50, nM)	Reference
Bazedoxifene	ER α	23 \pm 15	[10]
ER β	85 \pm 59	[10]	

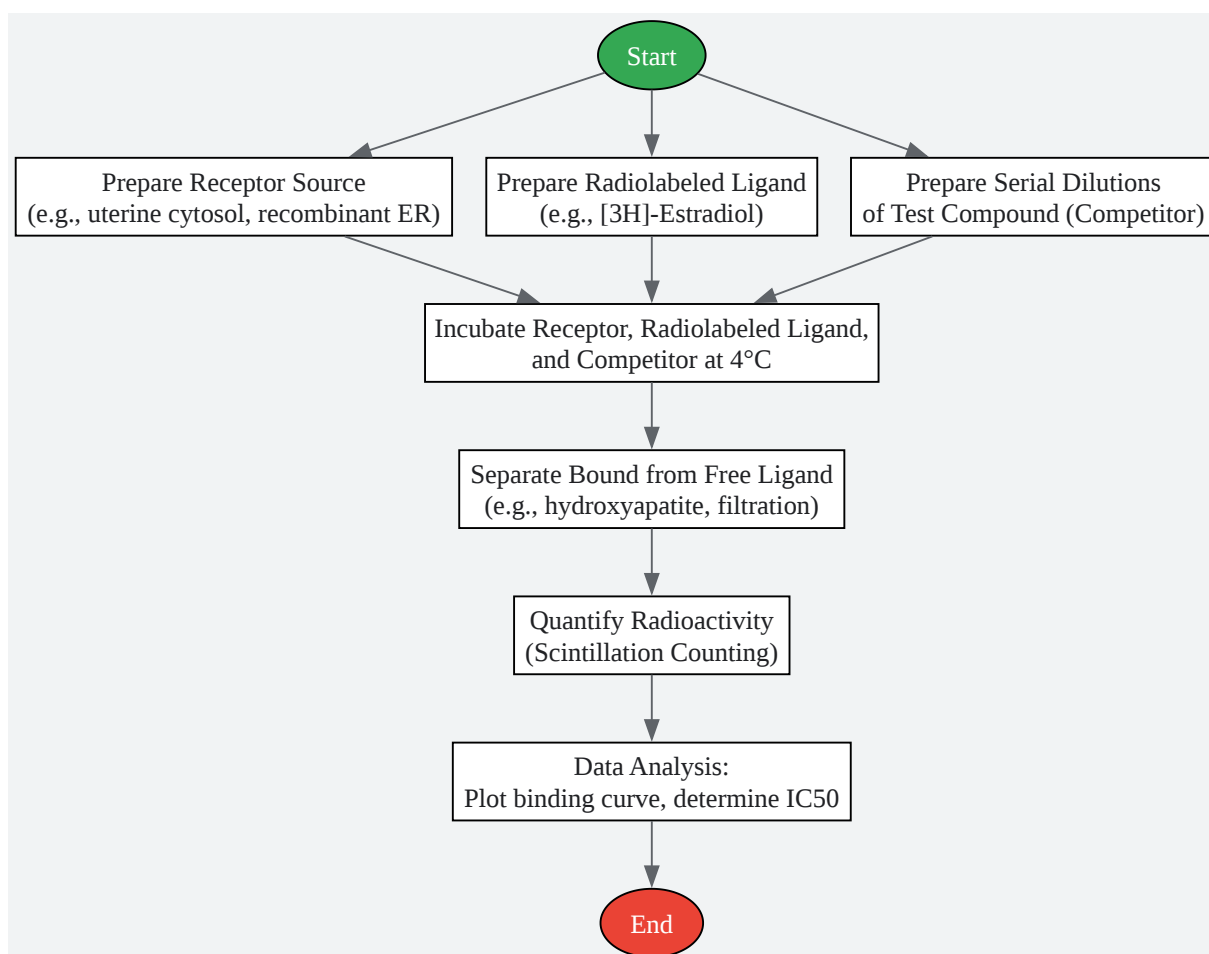
Note: Specific K_i and E_{max} values for these compounds are not consistently available in the public domain. IC50 values are provided as a measure of binding affinity.

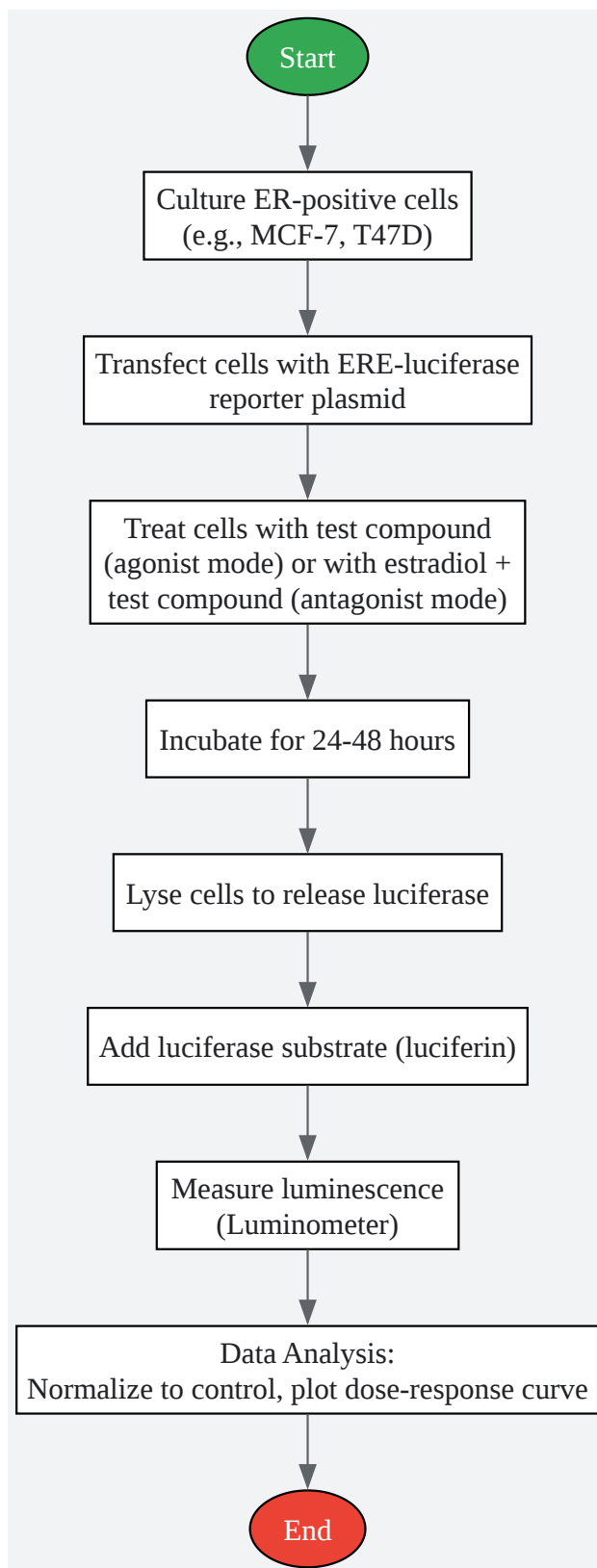
Compound	Animal Model	Dosing Regimen	Key Quantitative Outcomes	Reference
Ospemifene	Ovariectomized Rat	1 and 10 mg/kg/day (oral)	Effectively reduced bone loss and resorption, comparable to estradiol and raloxifene.	[3][11]
Lasofoxifene	Mouse Xenograft (MCF7 Y537S)	5 and 10 mg/kg (s.c., 5 days/week)	Significantly more effective at inhibiting tumor growth compared to fulvestrant.	[6]
Bazedoxifene	Ovariectomized Rat	0.1 - 0.3 mg/kg/day (oral)	Maintained bone mass and vertebral compressive strength.	[8]
Ovariectomized Monkey	0.2 - 25 mg/kg/day (oral gavage)	Partially preserved cortical and cancellous bone mass.	[9][12]	

Signaling Pathways

SERMs exert their effects by modulating the estrogen receptor signaling pathway. This pathway has both genomic and non-genomic branches.







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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. Bot Verification [worthe-it.co.za]
- 3. The effects of bazedoxifene on bone structural strength evaluated by hip structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lasofoxifene efficacy in a mammary intraductal (MIND) xenograft model of ER α + breast cancer. - ASCO [asco.org]
- 7. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy and safety of bazedoxifene for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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